molecular formula C7H15ClO2Si B8276678 2-(trimethylsilyl)ethyl 2-chloroacetate

2-(trimethylsilyl)ethyl 2-chloroacetate

Cat. No.: B8276678
M. Wt: 194.73 g/mol
InChI Key: DASQVUVVOOWCLL-UHFFFAOYSA-N
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Description

2-(trimethylsilyl)ethyl 2-chloroacetate is an organic compound with the molecular formula C6H13ClO2Si. It is a derivative of chloroacetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(trimethylsilyl)ethyl group. This compound is known for its utility in organic synthesis, particularly in the formation of esters and as a protecting group in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(trimethylsilyl)ethyl 2-chloroacetate can be synthesized through the reaction of 2-trimethylsilylethanol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous addition of 2-trimethylsilylethanol and chloroacetyl chloride to a reactor containing a base. The reaction mixture is then stirred and maintained at a controlled temperature to ensure complete conversion. The product is subsequently purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(trimethylsilyl)ethyl 2-chloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(trimethylsilyl)ethyl 2-chloroacetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(trimethylsilyl)ethyl 2-chloroacetate involves the formation of a reactive intermediate, such as a carbocation or an ester, which then undergoes further reactions. The 2-(trimethylsilyl)ethyl group provides steric hindrance, protecting the reactive site and allowing selective reactions to occur. This steric effect is particularly useful in the synthesis of complex molecules, where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylsilyl)ethyl acetate
  • 2-(Trimethylsilyl)ethyl formate
  • 2-(Trimethylsilyl)ethyl propionate

Uniqueness

2-(trimethylsilyl)ethyl 2-chloroacetate is unique due to the presence of the chloro group, which allows for further functionalization through nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis, providing a pathway to a wide range of derivatives .

Properties

Molecular Formula

C7H15ClO2Si

Molecular Weight

194.73 g/mol

IUPAC Name

2-trimethylsilylethyl 2-chloroacetate

InChI

InChI=1S/C7H15ClO2Si/c1-11(2,3)5-4-10-7(9)6-8/h4-6H2,1-3H3

InChI Key

DASQVUVVOOWCLL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOC(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 2-(trimethylsilyl)ethanol (7.3 mL) and triethylamine (25 mL) in dichloromethane (80 mL). Cool in an ice bath. Add dropwise chloroacetyl chloride (6.9 g). After the addition is complete warm the reaction mixture to ambient temperature After 5 hours, add chloroacetyl chloride (2.8 g), After 2 hours, filter the reaction mixture and extract with a saturated aqueous solution of sodium bicarbonate and then water. Dry the organic layer over MgSO4, filter, and evaporate in vacuo to give a residue. Distill the residue to give 2-(trimethylsilyl)ethyl chloroacetate: bp 150° C. at 28 mm of Hg.
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

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